molecular formula C17H17N3O6S B11244975 ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B11244975
M. Wt: 391.4 g/mol
InChI Key: GOEBEZHPZPZUAN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 1,3-benzodioxole moiety linked via an amide and sulfanyl group to the pyrimidine core. The pyrimidine ring is substituted at position 4 with a sulfanyl-ethyl-amide group, at position 6 with a methyl group, and at position 2 with an oxo group. The ethyl carboxylate at position 5 enhances solubility and modulates lipophilicity.

Properties

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23)

InChI Key

GOEBEZHPZPZUAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of the Pyrimidine Ring: The key step involves the condensation of the benzodioxole derivative with a suitable pyrimidine precursor under acidic or basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Key Substituents Biological Activity Key Structural Features Reference
Target Compound 4-[2-(Benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl, 6-methyl, 2-oxo, ethyl carboxylate Inferred antiviral/antibacterial Benzodioxole-amide-sulfanyl linkage; planar pyrimidine ring
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl, 2-sulfanylidene, tetrahydro-pyrimidine Not reported Non-aromatic tetrahydro-pyrimidine ring; sulfanylidene group
Pyrimidine-catechol-diether derivatives (e.g., XIII, XIV) Catechol-diether substituents Anti-HIV (NNRTI) Ether linkages; planar pyrimidine core
6-Aryl-4-oxo-1,4-dihydropyrimidines (e.g., 5a–5d) 6-Aryl, 4-oxo, alkyl/arylthio groups Antibacterial 1,4-dihydropyrimidine ring; variable thioether substituents
Methitural (5,5-disubstituted 2-thiobarbiturate) 5,5-diethyl, 2-thiobarbiturate Sedative/hypnotic Puckered pyrimidine ring; N–H⋯O hydrogen-bonded chains

Key Observations

Benzodioxole vs. Catechol Groups : The target compound’s 1,3-benzodioxole group shares electronic similarities with catechol-diether derivatives (), but its fused dioxole ring may enhance metabolic stability compared to catechol’s labile hydroxyl groups .

Sulfanyl Linkage : The sulfanyl-ethyl-amide group distinguishes the target compound from simpler thioether derivatives (e.g., 5a–5d in ). This group may influence redox properties or serve as a hydrogen-bond acceptor .

Pyrimidine Ring Planarity : Unlike methitural’s puckered pyrimidine ring (), the target compound’s fully conjugated pyrimidine core suggests planarity, which could enhance π-π stacking interactions in biological targets .

Carboxylate vs.

Research Findings and Implications

  • Hydrogen Bonding : The 2-oxo and amide groups may form N–H⋯O chains akin to barbiturates (), influencing crystallinity and stability .
  • SAR Insights :
    • The methyl group at position 6 may sterically hinder off-target interactions.
    • The sulfanyl-ethyl linker’s flexibility could modulate binding kinetics in enzyme pockets .

Biological Activity

Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 17
  • H : 17
  • N : 3
  • O : 6
  • S : 1

Structural Features

The compound features a pyrimidine ring with various substituents, including an ethyl ester and a benzodioxole moiety. These structural characteristics contribute to its unique chemical behavior and biological interactions.

Anticancer Properties

Research indicates that compounds in the dihydropyrimidine class exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in various studies.

Case Study: In Vitro Cytotoxicity

In a study evaluating the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found to induce apoptosis significantly. The combination of this compound with conventional chemotherapeutics like doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways .
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could lead to increased oxidative stress in target cells, promoting apoptosis.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the benzodioxole moiety via nucleophilic substitution.
  • Esterification to yield the final product.

Chemical Reactions

The compound can undergo various chemical transformations:

Reaction TypeDescription
Oxidation Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction Reduction can be performed using lithium aluminum hydride or sodium borohydride.
Substitution Nucleophilic substitution reactions are possible with amines or thiols .

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